molecular formula C12H15NO2 B5699141 N-cyclopropyl-4-ethoxybenzamide CAS No. 314023-44-4

N-cyclopropyl-4-ethoxybenzamide

Cat. No. B5699141
CAS RN: 314023-44-4
M. Wt: 205.25 g/mol
InChI Key: PNUOIZTXKIKOIP-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-ethoxybenzamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. In

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-ethoxybenzamide is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to have activity at the cannabinoid receptor CB1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-4-ethoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, and to have antipsychotic effects in models of schizophrenia. It has also been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-4-ethoxybenzamide in lab experiments is that it has been shown to have a high degree of selectivity for certain receptors, such as the dopamine D2 receptor. This makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are many potential future directions for research on N-cyclopropyl-4-ethoxybenzamide. One area of interest is its potential use as a treatment for chronic pain and inflammatory conditions. Further studies are needed to investigate its efficacy and safety in humans. Another area of interest is its potential use as an antipsychotic agent, as it has shown promise in animal models of schizophrenia. Finally, more research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications.

Synthesis Methods

N-cyclopropyl-4-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-ethoxybenzoic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). This method yields a high purity product and has been used in many studies investigating the biological activity of N-cyclopropyl-4-ethoxybenzamide.

Scientific Research Applications

N-cyclopropyl-4-ethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. It has also been investigated for its potential use as an antipsychotic agent, as it has been shown to have activity at dopamine receptors in the brain.

properties

IUPAC Name

N-cyclopropyl-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-11-7-3-9(4-8-11)12(14)13-10-5-6-10/h3-4,7-8,10H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUOIZTXKIKOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354441
Record name N-cyclopropyl-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-ethoxybenzamide

CAS RN

314023-44-4
Record name N-Cyclopropyl-4-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314023-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyclopropyl-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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